4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole
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Overview
Description
4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a hydrazinylmethyl group attached to a 1,3-diphenyl-1H-pyrazole core, making it a unique and versatile molecule for various applications.
Preparation Methods
The synthesis of 4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with chalcones or other suitable precursors. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under acidic conditions. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential therapeutic applications.
Medicine: Due to its biological activities, it is investigated as a potential drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole can be compared with other similar compounds, such as:
1,3-Diphenyl-1H-pyrazole: Lacks the hydrazinylmethyl group, resulting in different chemical and biological properties.
4-(Methylhydrazinylmethyl)-1,3-diphenyl-1H-pyrazole: Similar structure but with a methyl group, which may alter its reactivity and biological activity.
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
926250-44-4 |
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Molecular Formula |
C16H16N4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)methylhydrazine |
InChI |
InChI=1S/C16H16N4/c17-18-11-14-12-20(15-9-5-2-6-10-15)19-16(14)13-7-3-1-4-8-13/h1-10,12,18H,11,17H2 |
InChI Key |
UDYQRIYMKZJUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNN)C3=CC=CC=C3 |
Origin of Product |
United States |
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